

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(bromomethyl)-5-nitrobenzoate

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Compound of Interest

Compound Name: *Methyl 2-(bromomethyl)-5-nitrobenzoate*

Cat. No.: *B1356071*

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Introduction

Methyl 2-(bromomethyl)-5-nitrobenzoate (CAS No. 90725-68-1) is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature—comprising a methyl ester, a nitro group, and a reactive benzylic bromide—makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical agents and functional materials. As an isomer of the more commonly cited Methyl 2-(bromomethyl)-3-nitrobenzoate, an intermediate in the synthesis of Lenalidomide, understanding its precise structure is paramount for reaction design and quality control.^[1]

This technical guide provides an in-depth analysis of the expected spectroscopic signature of **Methyl 2-(bromomethyl)-5-nitrobenzoate**. As publicly available experimental spectra for this specific compound are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for researchers to identify, characterize, and utilize this important chemical entity.

Molecular Structure and Key Features

The structural arrangement of the substituents on the benzene ring is critical to its reactivity and spectroscopic properties. The electron-withdrawing nature of the nitro ($-\text{NO}_2$) and methyl ester ($-\text{COOCH}_3$) groups deactivates the aromatic ring towards electrophilic substitution, while the benzylic bromide ($-\text{CH}_2\text{Br}$) provides a reactive site for nucleophilic substitution.

Caption: Structure of **Methyl 2-(bromomethyl)-5-nitrobenzoate**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra of **Methyl 2-(bromomethyl)-5-nitrobenzoate** are detailed below, assuming analysis in a standard deuterated solvent like chloroform-d (CDCl_3).^[2]

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct regions: the aromatic region, a singlet for the benzylic protons, and a singlet for the methyl ester protons.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.75	Doublet of doublets (dd) or d	1H	H-6	This proton is ortho to the strongly electron-withdrawing nitro group and meta to the ester, leading to significant deshielding.
~ 8.35	Doublet of doublets (dd)	1H	H-4	This proton is ortho to the nitro group and meta to the bromomethyl group, resulting in strong deshielding.
~ 7.80	Doublet (d)	1H	H-3	This proton is ortho to the ester and bromomethyl groups, experiencing moderate deshielding.
~ 4.95	Singlet (s)	2H	-CH ₂ Br	Benzylic protons adjacent to an electronegative bromine atom are deshielded. The signal is a singlet as there

are no adjacent protons.

~ 3.95	Singlet (s)	3H	-OCH ₃	Protons of the methyl ester group typically appear in this region. The signal is a singlet.
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Expertise & Causality: The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group through both resonance and induction, causing significant downfield shifts for protons ortho and para to it. The methyl ester is also electron-withdrawing. The proton at position 6 (H-6) is expected to be the most downfield due to its proximity to the nitro group. The coupling patterns (splitting) arise from spin-spin interactions with neighboring protons. H-4 would be split by H-3 and H-6, while H-3 and H-6 would primarily show coupling to their immediate neighbors.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~ 165	C=O	The carbonyl carbon of an ester group is characteristically found in this downfield region.
~ 148	C-5 (C-NO ₂)	The carbon atom attached to the nitro group is strongly deshielded.
~ 140	C-2 (C-CH ₂ Br)	Aromatic carbon attached to the bromomethyl group.
~ 135	C-1 (C-COOCH ₃)	Quaternary carbon attached to the ester group.
~ 131	C-6	Aromatic CH carbon deshielded by its position relative to the nitro and ester groups.
~ 128	C-3	Aromatic CH carbon.
~ 124	C-4	Aromatic CH carbon deshielded by the adjacent nitro group.
~ 53	-OCH ₃	The methyl carbon of the ester group is typically found in this upfield region.
~ 30	-CH ₂ Br	The benzylic carbon attached to bromine is shifted downfield relative to a standard methyl group.

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a plot of absorbance (or transmittance) versus frequency of radiation (in wavenumbers, cm⁻¹).

Predicted Characteristic IR Absorptions

The key functional groups in **Methyl 2-(bromomethyl)-5-nitrobenzoate** will give rise to strong, characteristic absorption bands.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
3100–3000	C-H stretch	Aromatic	Medium
2990–2850	C-H stretch	Aliphatic (-CH ₂ , -CH ₃)	Medium
~ 1730	C=O stretch	Ester	Strong
~ 1610, 1480	C=C stretch	Aromatic Ring	Medium-Weak
~ 1530	N=O asymmetric stretch	Nitro Group	Strong
~ 1350	N=O symmetric stretch	Nitro Group	Strong
1300–1100	C-O stretch	Ester	Strong
~ 680	C-Br stretch	Alkyl Halide	Medium

Trustworthiness & Validation: This pattern of absorptions provides a self-validating system. The presence of a strong peak around 1730 cm⁻¹ confirms the carbonyl of the ester, which must be accompanied by strong C-O stretching bands between 1300-1100 cm⁻¹.^{[3][4][5]}

Simultaneously, two very strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹ are the definitive signature of the nitro group.^[6] The combination of these specific bands provides high confidence in the identification of the molecule's core functional groups.

Part 3: Mass Spectrometry (MS) Analysis

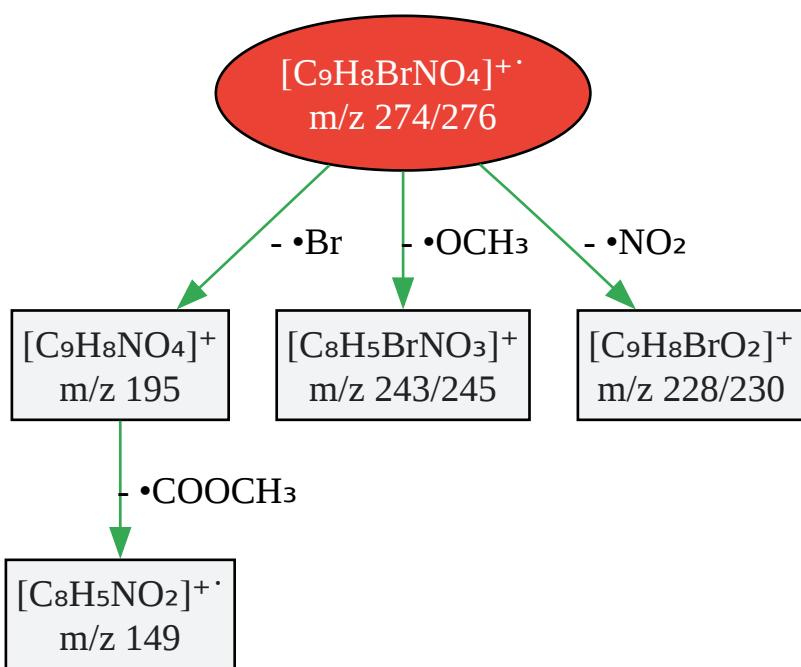
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Methyl 2-(bromomethyl)-5-nitrobenzoate** (Molecular Formula: C₉H₈BrNO₄, Molecular Weight: 274.07 g/mol), Electron Ionization (EI) would be a standard method.

Predicted Fragmentation Pathway

The molecular ion peak (M^+) is expected at m/z 274 (for ^{79}Br) and 276 (for ^{81}Br) with an approximate 1:1 intensity ratio, which is a characteristic signature for a molecule containing one bromine atom.

Key Predicted Fragments:

- m/z 195: Loss of a bromine radical ($[M\text{-Br}]^+$). This is often a very favorable fragmentation for benzylic bromides.
- m/z 243/245: Loss of a methoxy radical ($[M\text{-OCH}_3]^+$). A common fragmentation for methyl esters.
- m/z 228/230: Loss of the nitro group ($[M\text{-NO}_2]^+$).
- m/z 165: Loss of Br and OCH_3 .
- m/z 149: Loss of Br and the entire COOCH_3 group.



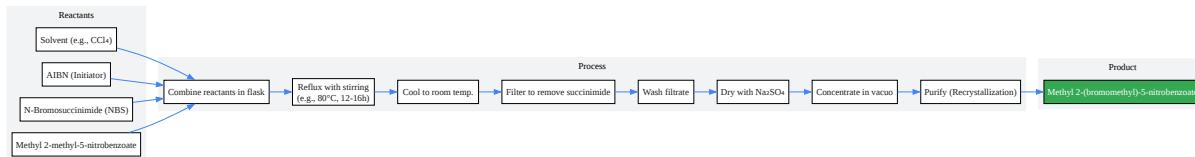
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Caption: Predicted major fragmentation pathway for **Methyl 2-(bromomethyl)-5-nitrobenzoate**.

Part 4: Experimental Protocols

Synthesis Protocol: Benzylic Bromination

This protocol describes a plausible synthesis of **Methyl 2-(bromomethyl)-5-nitrobenzoate** from its precursor, Methyl 2-methyl-5-nitrobenzoate, via a radical-initiated reaction. This method is adapted from established procedures for similar compounds.^{[7][8][9]}



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Caption: Workflow for the synthesis of **Methyl 2-(bromomethyl)-5-nitrobenzoate**.

Step-by-Step Methodology:

- Reaction Setup: To a solution of Methyl 2-methyl-5-nitrobenzoate (1.0 eq.) in an anhydrous solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq.).
- Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq.).

- Reaction: Heat the mixture to reflux (approx. 77-80°C for CCl_4) and maintain under an inert atmosphere (e.g., Nitrogen) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically runs for 12-24 hours.
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure **Methyl 2-(bromomethyl)-5-nitrobenzoate**.

Spectroscopic Data Acquisition Protocol

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

1. NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[10\]](#)
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Pulse Angle: 30-45°.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 8-16.

- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz (for a 400 MHz ^1H instrument).
 - Mode: Proton-decoupled.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

2. IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
- Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
 - Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~100 $\mu\text{g}/\text{mL}$) in a volatile solvent like ethyl acetate or dichloromethane.[11]
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μm film thickness).[11]

- Carrier Gas: Helium at a constant flow of ~1 mL/min.
- Injector Temperature: 250°C.
- Oven Program: Start at 70°C, hold for 2 min, then ramp at 15°C/min to 300°C and hold for 5 min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[11\]](#)
 - Mass Range: Scan from m/z 40 to 500.
 - Ion Source Temperature: 230°C.

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